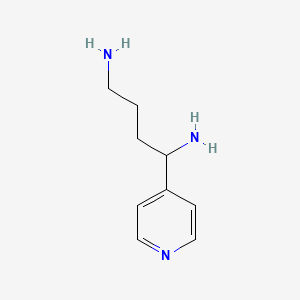

1-Pyridin-4-ylbutane-1,4-diamine

Descripción general

Descripción

1-Pyridin-4-ylbutane-1,4-diamine is a chemical compound with the molecular formula C9H15N3. It is characterized by a pyridine ring attached to a butane chain with two amine groups at the 1 and 4 positions.

Métodos De Preparación

The synthesis of 1-Pyridin-4-ylbutane-1,4-diamine typically involves the reaction of pyridine derivatives with butane-1,4-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

1-Pyridin-4-ylbutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

Drug Development

1-Pyridin-4-ylbutane-1,4-diamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Activity : Some studies have shown that compounds derived from this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Neuropharmacology

The compound has been investigated for its effects on neurological pathways. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as depression and anxiety.

Enzyme Inhibition Studies

This compound has been used in studies aimed at understanding enzyme kinetics and inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the biochemical pathways involved in various diseases.

Molecular Biology Applications

In molecular biology, this compound can be utilized to study protein-ligand interactions due to its ability to bind selectively to target proteins. This property is crucial for drug design and understanding disease mechanisms at the molecular level.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in real-world scenarios:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against cancer cell lines. The compound was tested against breast cancer cells and showed a dose-dependent response, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The study suggested modifications to enhance its potency and reduce toxicity.

Mecanismo De Acción

The mechanism of action of 1-Pyridin-4-ylbutane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparación Con Compuestos Similares

1-Pyridin-4-ylbutane-1,4-diamine can be compared with other similar compounds, such as:

- 1-(4-Pyridinyl)-1,4-butanediamine

- 4-(1,4-Diaminobut-1-yl)pyridine These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique positioning of the amine groups and the pyridine ring in this compound contributes to its distinct properties and potential applications .

Actividad Biológica

1-Pyridin-4-ylbutane-1,4-diamine (CAS No. 374064-03-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

This compound is characterized by a butane backbone with a pyridine ring at one end and two amine groups at both ends. Its molecular formula is , with a molecular weight of approximately 165.24 g/mol. The structural features contribute to its unique reactivity and biological properties.

Target Interactions

This compound acts primarily as a pyridine-based ligand , interacting with various biological targets such as enzymes and receptors through coordination bonds. This interaction typically involves the sharing of an electron pair between the ligand and metal ions or other biomolecules.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to affect polyamine biosynthesis enzymes, which play crucial roles in cell growth and differentiation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial and antitumor activities. For instance, synthesized piperidine derivatives from this compound have demonstrated significant efficacy in biological assays against various pathogens .

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of synthesized piperidine derivatives against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity.

- Antitumor Effects : In vitro studies have illustrated that compounds derived from this compound can induce apoptosis in cancer cell lines by influencing apoptotic pathways and reducing cell viability.

Medicinal Chemistry

The compound serves as a building block in synthesizing more complex molecules for drug development. Its derivatives are being explored for their potential in treating diseases such as malaria and cancer .

Material Science

In addition to its pharmaceutical applications, this compound is used in developing advanced materials, including polymers and coatings. Its unique structural properties enable it to function effectively as a catalyst in various industrial processes .

Summary Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

1-pyridin-4-ylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNZARUDYNHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377982 | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-03-6 | |

| Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.